Heptyl butyrate

Description

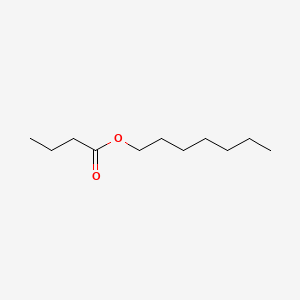

Structure

3D Structure

Properties

IUPAC Name |

heptyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQHLIYIQARLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042038 | |

| Record name | Heptyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a camomile odour | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol, propylene glycol; insoluble in water | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8555 (30°/30°) | |

| Record name | Heptyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5870-93-9 | |

| Record name | Heptyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF38H29F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-57.5 °C | |

| Record name | Heptyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptyl Butyrate: A Technical Overview of its Properties and Applications

CAS Number: 5870-93-9

Synonyms: Heptyl butanoate, Butanoic acid heptyl ester, Butyric acid heptyl ester, n-Heptyl butyrate.[1][2]

This technical guide provides an in-depth overview of heptyl butyrate, a versatile ester recognized for its distinct fruity aroma. The following sections detail its chemical and physical properties, experimental protocols for its synthesis and analysis of its chemoattractant properties, and its various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require comprehensive information on this compound.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic fruity, chamomile-like odor.[3] It is a fatty acid ester that is naturally present in fruits such as fresh apples, plums, and babaco.[4] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [5] |

| Molecular Weight | 186.29 g/mol | [5][6] |

| CAS Number | 5870-93-9 | [1][5] |

| Appearance | Colorless liquid | [5][7] |

| Melting Point | -57.5 °C to -58 °C | [6][7] |

| Boiling Point | 225-226 °C at 760 mmHg | [5][6][7] |

| Density | 0.864 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.419 - 1.423 | [1][5] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2][6] |

| Purity | ≥98% | [6] |

| Solubility | Slightly soluble in water | [7] |

| FEMA Number | 2549 | [6][7] |

Experimental Protocols

While this compound does not have prominent applications in drug development involving specific signaling pathways, it is a subject of interest in chemical synthesis and ecological research. The following protocols provide detailed methodologies for its synthesis and for evaluating its well-documented chemoattractant properties.

Synthesis via Fischer Esterification

This compound can be synthesized through the Fischer esterification of butanoic acid and 1-heptanol, a reaction catalyzed by a strong acid.

Materials:

-

1-heptanol

-

Butanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst like p-toluenesulfonic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-heptanol, a molar excess of butanoic acid (e.g., 1.2 equivalents), and toluene.

-

Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the reaction towards the formation of the ester.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butanoic acid (caution: CO₂ evolution), water, and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Protocol for Evaluating Chemoattractant Properties for Vespula species (Yellowjackets)

This compound is a known potent attractant for several species of yellowjackets. The following protocol outlines a typical field experiment to evaluate its efficacy.

Materials:

-

Commercial wasp traps (e.g., Trappit Dome traps)

-

This compound

-

A suitable solvent or carrier (e.g., mineral oil)

-

Acetic acid solution (e.g., 0.5%) as a potential co-attractant

-

Drowning solution (water with a surfactant)

-

Polyethylene caps or other dispensing devices

-

Field site with a known population of yellowjackets

Procedure:

-

Trap Preparation:

-

Prepare the drowning solution and add it to the base of the traps.

-

For the attractant, prepare different formulations to be tested. For example:

-

Treatment 1: 1 ml of this compound in a dispenser.

-

Treatment 2: 1 ml of this compound combined with a 0.5% acetic acid drowning solution.

-

Control: A trap with only the drowning solution.

-

-

-

Experimental Design:

-

Set up the traps in the field, ensuring they are placed at a standardized height (e.g., 1-1.5 meters above the ground) and are sufficiently spaced apart (e.g., >10 meters) to avoid interference.

-

Use a randomized block design to account for spatial variability in the wasp population.

-

-

Data Collection:

-

Check the traps at regular intervals (e.g., daily or every few days).

-

Count and identify the species of trapped wasps.

-

-

Data Analysis:

-

Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's) to compare the effectiveness of the different treatments.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications

This compound's primary applications stem from its distinct sensory properties and its role as a semiochemical.

-

Flavors and Fragrances: Due to its fruity aroma, this compound is used as a flavoring agent in a variety of food products and as a fragrance component in perfumes, cosmetics, and personal care items.[5]

-

Pest Management: It is a highly effective attractant for certain species of yellowjackets (Vespula spp.).[8] This property is leveraged in commercial lures for trapping and monitoring these pest insects, offering a targeted approach that generally does not attract beneficial insects like honeybees.[4]

-

Chemical Research: In analytical chemistry, this compound can be used as a standard for the identification and quantification of other compounds.[5] It also serves as a solvent and an intermediate in various organic syntheses.[5]

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. benchchem.com [benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Discovery and Development of Chemical Attractants Used to Trap Pestiferous Social Wasps (Hymenoptera: Vespidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csef.usc.edu [csef.usc.edu]

- 6. researchgate.net [researchgate.net]

- 7. US6083498A - Chemical attractants for yellowjackets and paper wasps - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

A Technical Guide to the Natural Occurrence of Heptyl Butyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heptyl Butyrate

This compound (also known as heptyl butanoate) is the ester formed from the condensation of heptyl alcohol and butyric acid.[1] It is a colorless liquid characterized by a fruity, chamomile-like odor and a sweet, green tea-like taste reminiscent of plum. Its chemical formula is C₁₁H₂₂O₂.[2] Due to its aromatic properties, this compound is utilized as a food-grade flavoring agent and is found naturally in a variety of fruits.[1][3] This compound is a subject of interest for its role in fruit aroma profiles and its potential applications in various industries. This guide provides a detailed overview of its natural sources, biosynthesis, and the analytical methodologies used for its identification and quantification in fruit matrices.

Natural Occurrence in Fruits

This compound is a naturally occurring volatile organic compound that contributes to the characteristic aroma of several fruit species. Its presence is well-documented in fresh apples and plums.[1][2][4] It has also been identified in babaco fruit (Vasconcellea × heilbornii), an Ecuadorean hybrid fruit.[1][4] The concentration and presence of this compound can vary significantly based on the fruit's cultivar, stage of ripeness, and environmental conditions during growth.

Quantitative Data Summary

While this compound is qualitatively known to exist in several fruits, precise quantitative data in publicly accessible literature is often limited and highly variable. The table below summarizes the fruits in which this ester has been identified.

| Fruit | Scientific Name | Part Analyzed | Analytical Method | Reference |

| Apple | Malus domestica | Fruit | Not Specified | [1][2][4][5] |

| Plum | Prunus domestica | Fruit | Not Specified | [1][2][4][5] |

| Babaco | Vasconcellea × heilbornii | Fruit | Not Specified | [1][4] |

| Heracleum persicum | Heracleum persicum | Fruit/Plant | Not Specified | [6] |

Biosynthesis of Volatile Esters in Fruits

The formation of volatile esters like this compound in fruits is a complex metabolic process that occurs primarily during ripening.[7][8] The final and most critical step in this pathway is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[9][10] These enzymes facilitate the esterification reaction between an alcohol and an acyl-coenzyme A (acyl-CoA).

For this compound, the specific precursors are 1-heptanol and butyryl-CoA. These precursors are synthesized through various metabolic pathways:

-

Alcohols (like 1-heptanol) are often derived from the degradation of fatty acids and amino acids.[9]

-

Acyl-CoAs (like butyryl-CoA) are typically generated from the metabolism of fatty acids and branched-chain amino acids.[9]

The availability of these precursors is a key determining factor for the specific ester profile of a given fruit.[9]

Experimental Protocol for Analysis

The analysis of volatile compounds such as this compound from a complex fruit matrix is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15] This technique is sensitive, rapid, and solvent-free, making it ideal for profiling fruit aromas.[11][16]

Detailed Methodology: HS-SPME-GC-MS

This protocol is a representative synthesis based on common practices in the field.[12][15][17]

1. Materials and Reagents:

-

Fruit Sample: Fresh, ripe fruit, homogenized.

-

Internal Standard: e.g., 2-octanol or other suitable compound not present in the sample.

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote volatile release.

-

HS-SPME Assembly: Manual or autosampler holder with an appropriate fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for extracting a broad range of volatiles.[11]

-

Vials: 15 mL or 20 mL glass headspace vials with PTFE/silicone septa.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, HP-5ms).

2. Sample Preparation:

-

Weigh approximately 2-5 g of homogenized fruit pulp into a headspace vial.

-

Add a saturated solution of NaCl (e.g., 1-2 mL) to the vial.[12][15]

-

Add a known concentration of the internal standard (e.g., 5 µL) for semi-quantification purposes.[12]

-

Immediately seal the vial securely with the cap and septum.

3. HS-SPME Procedure:

-

Place the vial in a heating block or the autosampler's incubation chamber.

-

Pre-incubation/Equilibration: Incubate the sample for 10-15 minutes at a controlled temperature (e.g., 40-50°C) with agitation to allow volatiles to equilibrate in the headspace.[12]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature and agitation.[12]

4. GC-MS Analysis:

-

Desorption: After extraction, immediately retract the fiber and insert it into the hot GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column.[16]

-

GC Separation: Use a temperature program to separate the compounds. A typical program might be:

-

Initial temperature of 40°C, hold for 3 minutes.

-

Ramp at 5-10°C/min to 180°C.

-

Ramp at 20-25°C/min to 280°C and hold for 5 minutes.[14]

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (e.g., at 70 eV). Scan a mass range of m/z 35-400.

-

Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is critical for reproducible results. The diagram below illustrates a standard workflow for the analysis of this compound in fruits.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 5870-93-9 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound - American Chemical Society [acs.org]

- 5. This compound, 5870-93-9 [thegoodscentscompany.com]

- 6. This compound | C11H22O2 | CID 62592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (Spondias purpurea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. news-medical.net [news-medical.net]

- 17. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]

A Technical Guide to the Synthesis of Heptyl Butyrate from Butanoic Acid and Heptanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of heptyl butyrate, an ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details two primary synthetic routes: the traditional acid-catalyzed Fischer esterification and the increasingly prevalent lipase-catalyzed enzymatic synthesis. This guide offers detailed experimental protocols, comparative quantitative data, and workflow visualizations to assist researchers in selecting and implementing the most suitable method for their specific needs. This compound is naturally found in fruits like apples and plums.[1][2]

Comparative Analysis: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of this compound depends on several factors, including desired purity, environmental impact, and cost considerations.

| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) or solid acid catalysts (e.g., sulfonated activated carbon)[3][4][5] | Lipases (e.g., from Candida antarctica)[5][6] |

| Reaction Temperature | High (typically reflux, 60–110 °C)[3] | Mild (typically 30–70 °C)[7] |

| Reaction Time | 1–10 hours[3] | Can range from a few hours to over 24 hours |

| Typical Yield | 53-80% (can be driven higher with excess reactant or water removal)[4][8] | Generally high, often exceeding 90%[6] |

| Product Purity | May require extensive purification to remove catalyst and byproducts.[5] | High, due to enzyme specificity.[5] |

| Byproducts | Water, potential for side reactions like dehydration of the alcohol.[3] | Water |

| Solvent | Often excess alcohol or a non-polar solvent (e.g., toluene)[3] | Organic solvents (e.g., n-hexane) or solvent-free systems[9][10] |

| Environmental Impact | Involves corrosive acids and high energy consumption. | Milder conditions and biodegradable catalysts are more environmentally friendly.[11] |

| Catalyst Reusability | Generally not reusable (homogeneous) or reusable (heterogeneous).[12] | High reusability with immobilized enzymes.[5] |

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This protocol describes the synthesis of this compound via Fischer esterification using sulfuric acid as a catalyst. This method is a classic and widely used procedure for ester synthesis.[3]

Materials:

-

Butanoic acid

-

1-Heptanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine butanoic acid and 1-heptanol. A slight excess of one of the reactants, typically the less expensive one (heptanol), can be used to shift the equilibrium towards the product. A common molar ratio is 1:1.2 of butanoic acid to heptanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. To improve the yield, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction.[12]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the mixture sequentially with:

-

Water

-

5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted butanoic acid). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

-

Saturated brine solution (to reduce the solubility of the ester in the aqueous layer).

-

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (if any) and excess heptanol using a rotary evaporator.

-

For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.

-

Product Analysis: The identity and purity of the synthesized this compound can be confirmed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the product based on its mass spectrum.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.[14]

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, δ) | ~4.05 (t, 2H, -O-CH₂-), ~2.25 (t, 2H, -CO-CH₂-), ~1.62 (m, 4H), ~1.30 (m, 8H), ~0.90 (t, 6H, 2 x -CH₃)[13] |

| ¹³C NMR (CDCl₃, δ) | ~173.9 (C=O), ~64.4 (-O-CH₂-), ~36.2 (-CO-CH₂-), ~31.8, ~28.9, ~28.6, ~25.9, ~22.5, ~18.5, ~14.0, ~13.7[13] |

| FTIR (neat, cm⁻¹) | ~2958, 2929, 2858 (C-H stretch), ~1738 (C=O stretch), ~1175 (C-O stretch)[14] |

| Mass Spectrum (EI, m/z) | 186 (M+), 115, 89, 71, 43 (base peak)[13] |

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a greener alternative for the synthesis of this compound using an immobilized lipase as a biocatalyst. This method offers high selectivity and operates under milder reaction conditions.[6][9]

Materials:

-

Butanoic acid

-

1-Heptanol

-

Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)

-

An organic solvent (e.g., n-hexane, or solvent-free)

-

Molecular sieves (optional, to remove water)

-

Incubator shaker

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a screw-capped flask, combine butanoic acid and 1-heptanol. An equimolar ratio or a slight excess of one reactant can be used. If using a solvent, add it to the flask.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

-

Water Removal (Optional): To drive the equilibrium towards product formation, activated molecular sieves can be added to the reaction mixture to adsorb the water produced.

-

Incubation: Place the flask in an incubator shaker set to a specific temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm). The reaction time can vary from a few hours to 24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion of the reactants.

-

Enzyme Recovery: After the reaction is complete, the immobilized enzyme can be recovered by simple filtration. The enzyme can be washed with the solvent used in the reaction and dried for reuse in subsequent batches.

-

Purification:

-

The solvent from the filtrate can be removed by rotary evaporation.

-

If the reaction was performed solvent-free, the product is often of high purity. Further purification by vacuum distillation can be performed if necessary.

-

Product Analysis: The product can be analyzed using the same techniques as described for the chemical synthesis method (GC-MS, NMR, and FTIR).

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the chemical and enzymatic synthesis processes.

Signaling Pathway of Fischer Esterification

The mechanism of Fischer esterification involves a series of protonation and nucleophilic attack steps, which can be visualized as a signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. This compound | C11H22O2 | CID 62592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(5870-93-9)FT-IR [chemicalbook.com]

Heptyl Butyrate: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

Heptyl butyrate, a fruity-scented ester, is utilized in various scientific applications, from flavor and fragrance research to its use as a solvent or carrier in certain formulations.[1][2] Understanding its safety profile and proper handling procedures is paramount for ensuring a safe laboratory environment. This in-depth technical guide provides critical safety data, outlines experimental protocols for its analysis, and details handling procedures for research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity, chamomile-like aroma.[3] It is naturally found in fresh apples and plums.[4][5] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Synonyms | Heptyl butanoate, Butyric acid heptyl ester | [3][6] |

| Molecular Formula | C₁₁H₂₂O₂ | [3][4] |

| Molecular Weight | 186.29 g/mol | [5] |

| CAS Number | 5870-93-9 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 225-226 °C (at 760 mm Hg) | [4][5] |

| Melting Point | -58 °C | [4] |

| Flash Point | 91 °C (195 °F) (Closed Cup) | [3][4] |

| Density | 0.864 g/mL at 25 °C | [4] |

| Solubility | Immiscible with water; Soluble in ethanol and propylene glycol | [3][4] |

| Vapor Pressure | 0.09 mm Hg at 25 °C | [7] |

Safety and Hazard Information

This compound is classified as a combustible liquid.[3][8] While it has low acute toxicity, proper handling is essential to minimize exposure and ensure personnel safety.[7][9]

GHS Hazard Classification

-

Classification: Flammable liquids (Category 4)[8]

Toxicological Data

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | LD50: > 5000 mg/kg | Not specified | [7] |

| Acute Dermal Toxicity | LD50: > 5000 mg/kg | Not specified | [7] |

| Skin Irritation | Mild irritant | Not specified | [6][9] |

| Eye Irritation | Minimal to mild irritant | Not specified | [7][9] |

| Dermal Sensitization | Not expected to be a sensitizer | Not specified | [9] |

Exposure Limits

Occupational exposure limits for this compound have not been established by OSHA.[6] An ACGIH TLV of 50 ppm (205 mg/m³) TWA has been cited in one source.[6]

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial for minimizing risk when working with this compound.

Engineering Controls

-

Work in a well-ventilated area.[6]

-

Use local exhaust ventilation if there is a risk of vapor inhalation.[6]

Personal Protective Equipment (PPE)

| Area | PPE Recommendation | Specifications |

| Hands | Chemical-resistant gloves | Nitrile or other resistant material. Inspect before use. |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Protects against splashes.[6] |

| Body | Laboratory coat | Provides a barrier against accidental spills. |

| Respiratory | Not typically required with adequate ventilation. Use a NIOSH-approved respirator if aerosol formation or high vapor concentrations are expected. | [8][10] |

A logical workflow for ensuring safety during handling is presented below.

First Aid and Emergency Procedures

In case of exposure or spill, follow these procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air and keep them at rest. Seek medical attention if discomfort continues.[3] |

| Skin Contact | Remove contaminated clothing. Rinse the skin immediately with plenty of water.[3] If irritation persists, seek medical advice.[6] |

| Eye Contact | Rinse immediately with plenty of water for at least 10 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[6] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek medical advice.[3][6] |

| Fire | Use alcohol-resistant foam, carbon dioxide, dry powder, or water fog to extinguish.[3] Do not use a water jet, as it may spread the fire.[3] |

| Spill | Absorb with inert material (e.g., sand, earth) and collect in a suitable container for disposal.[3] Ensure adequate ventilation and eliminate ignition sources.[6] |

Experimental Protocols

Gas Chromatography (GC) Analysis for Purity Assessment

This protocol is a generalized method for the analysis of volatile esters like this compound, based on standard GC procedures for short-chain fatty acids.

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., hexane or ethanol)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a polar column like DB-Wax or similar)

-

Autosampler vials with inserts

-

Micropipettes

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of a high-purity this compound standard in the chosen solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Prepare the sample for analysis by diluting a known quantity of the this compound sample in the same solvent to a concentration that falls within the calibration range.

-

-

GC Instrument Setup (Example Conditions):

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 260 °C

-

Carrier Gas: Helium or Nitrogen

-

Injection Mode: Split (e.g., 25:1 ratio)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/minute.

-

Hold at 200 °C for 5 minutes.

-

-

Note: These conditions are illustrative and should be optimized for the specific instrument and column in use.

-

-

Analysis:

-

Inject the prepared calibration standards into the GC-FID system to generate a calibration curve.

-

Inject the prepared sample solution.

-

Record the chromatograms and peak areas for all injections.

-

-

Data Processing:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Determine the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram (assuming all components have a similar response factor).

-

Environmental Risk Assessment Workflow

The environmental risk of this compound, particularly in its use as a pest attractant, is assessed through a structured process.[8] This involves evaluating both potential exposure and hazard.

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[3][8]

-

Keep containers tightly closed.[8]

-

Store away from strong oxidizing agents.[6]

Disposal:

-

Dispose of contents and container in accordance with local, state, and federal regulations.[3][8]

-

Waste material should be treated as hazardous waste and disposed of at a licensed waste disposal site.[3]

This guide provides a comprehensive overview of the safety and handling of this compound for a research audience. Always refer to the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Discovery and Development of Chemical Attractants Used to Trap Pestiferous Social Wasps (Hymenoptera: Vespidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound, a new synthetic attractant for yellow jackets [hilo.hawaii.edu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Registration Decision RD2025-10, this compound, Disposable Yellowjacket Trap W, Yellowjacket Trap Cartridge, and Yellowjacket Trap Tube - Canada.ca [canada.ca]

- 9. US20180220648A1 - Chemical Combinations for Attracting Vespidae - Google Patents [patents.google.com]

- 10. synerzine.com [synerzine.com]

An In-depth Technical Guide on the Odor Profile and Sensory Data of Heptyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor profile and sensory data associated with heptyl butyrate. It includes qualitative descriptions, and contextual quantitative data for related compounds, detailed experimental methodologies for its synthesis and sensory analysis, and visualizations of key processes.

Introduction to this compound

This compound (also known as heptyl butanoate) is an organic ester with the chemical formula C₁₁H₂₂O₂. It is a colorless liquid naturally found in a variety of fruits, including fresh apples and plums[1]. This compound is widely recognized for its characteristic pleasant aroma and is utilized in the flavor and fragrance industries[2]. Beyond its sensory properties, this compound is also noted for its role as a potent attractant for certain insect species, particularly social wasps[2][3].

Odor and Taste Profile

The sensory characteristics of this compound are predominantly defined by its fruity and sweet notes. The odor is complex, with multiple descriptors identified by sensory experts.

Table 1: Qualitative Odor and Taste Profile of this compound

| Sensory Attribute | Descriptors |

| Odor Profile | Fruity, chamomile-like, sweet, green, tea-like, tropical, floral, clean, honey[2][4]. |

| Taste Profile | Sweet, green, tea-like, reminiscent of plum, pear, kiwi, tropical, banana peel[2][4]. |

Quantitative Sensory Data:

To provide a frame of reference for researchers, the following table presents odor detection thresholds for other common fruity esters. These values can offer a general understanding of the potency of similar chemical structures.

Table 2: Odor Detection Thresholds of Selected Fruity Esters

| Compound | Odor Profile | Odor Detection Threshold (ppm in air) | Reference |

| Ethyl Acetate | Fruity, sweet, solvent-like | 0.87 - 0.89 | [5] |

| Isoamyl Acetate | Banana, pear | 1.6 | [6] |

| Ethyl Butyrate | Fruity, pineapple-like | Not specified in provided results | N/A |

| Hexyl Acetate | Fruity, pear, apple | 0.0018 | [5] |

| Methyl Cinnamate | Fruity, balsamic, strawberry | Not specified in provided results | |

| Ethyl Cinnamate | Fruity, balsamic, sweet | Not specified in provided results |

Note: Odor threshold values can vary significantly depending on the methodology used for determination (e.g., testing medium, panelist sensitivity, and experimental protocol).

Experimental Protocols

3.1. Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of heptyl alcohol (1-heptanol) with butyric acid, using a strong acid catalyst such as sulfuric acid.

Materials and Reagents:

-

1-Heptanol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether (or other suitable extraction solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-heptanol and butyric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of deionized water. Shake gently and allow the layers to separate. Remove the lower aqueous layer.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a saturated sodium chloride solution (brine) to reduce the solubility of the ester in any remaining aqueous phase.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure ester. The boiling point of this compound is approximately 225-226 °C at atmospheric pressure[4].

3.2. Sensory Analysis Methodology

A comprehensive sensory analysis of this compound would involve both instrumental and human panel evaluations.

3.2.1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Instrumentation:

-

Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-WAX).

Procedure:

-

Sample Preparation: A dilute solution of this compound in a neutral solvent (e.g., ethanol) is prepared. For headspace analysis of a product containing this compound, techniques such as solid-phase microextraction (SPME) can be used.

-

GC Separation: The sample is injected into the GC, where the volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

-

Olfactory Detection: The effluent from the GC column is split, with one portion directed to the MS detector for chemical identification and the other to a sniffing port.

-

Sensory Evaluation: Trained sensory panelists sniff the effluent at the olfactometry port and record the time, intensity, and description of each odor detected.

-

Data Analysis: The data from the MS and the olfactometry are correlated to identify the specific chemical compounds responsible for each perceived aroma.

3.2.2. Sensory Panel Descriptive Analysis

A trained sensory panel can provide detailed quantitative and qualitative data on the sensory profile of this compound.

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and consistency.

-

Train the panelists on the specific odor and taste descriptors relevant to fruity esters, using reference standards for each attribute.

Evaluation Procedure:

-

Sample Preparation: Prepare a series of concentrations of this compound in a neutral medium (e.g., water with a solubilizing agent for taste, or on an odorless blotter for aroma).

-

Presentation: Present the samples to the panelists in a controlled environment (i.e., individual booths with controlled lighting and temperature). Samples should be coded with random three-digit numbers.

-

Attribute Rating: Panelists rate the intensity of each pre-defined sensory attribute (e.g., fruity, sweet, green, chamomile) on a structured scale (e.g., a 15-point line scale).

-

Data Collection and Analysis: Collect the intensity ratings from all panelists. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in perceived intensities and to assess panel performance.

Structure-Odor Relationship

The odor profile of an ester like this compound is determined by its chemical structure, specifically the length of the alcohol and carboxylic acid chains.

The heptyl (seven-carbon) chain from the alcohol contributes to the waxy and green notes, while the butyrate (four-carbon) chain from the carboxylic acid is primarily responsible for the fruity and sweet characteristics. The combination of these two moieties results in the complex and pleasant aroma of this compound.

Conclusion

References

A Technical Guide to the Solubility of Heptyl Butyrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl butyrate, a key fragrance and flavoring ester. Understanding the solubility of this compound in different solvents is critical for its application in various fields, including formulation development, quality control, and chemical synthesis. This document presents available quantitative solubility data, details a standardized experimental protocol for solubility determination, and outlines the logical workflow for such experiments.

Quantitative Solubility of this compound

This compound, a colorless liquid with a fruity aroma, exhibits varying degrees of solubility depending on the polarity of the solvent. While extensive quantitative data is not widely published, the following table summarizes the available information.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 10.87 mg/L (estimated)[1] | 25 |

| Ethanol | C₂H₅OH | Miscible[2], Soluble[3][4][5] | Room Temperature |

| Propylene Glycol | C₃H₈O₂ | Soluble[3][4] | Not Specified |

| Fats | - | Soluble[2] | Not Specified |

| Methanol | CH₃OH | Soluble (qualitative) | Not Specified |

| Acetone | C₃H₆O | Soluble (qualitative) | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble (qualitative) | Not Specified |

| Hexane | C₆H₁₄ | Soluble (qualitative) | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in various organic solvents. This protocol is based on the widely accepted shake-flask method, a robust technique for establishing equilibrium solubility.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane) of analytical grade

-

Glass vials with screw caps

-

Calibrated positive displacement pipettes

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period to allow for the separation of the undissolved this compound. To ensure complete separation of any micro-droplets, centrifuge the vials at a controlled temperature.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a calibrated pipette. Be cautious not to disturb the undissolved layer.

-

Dilution: Immediately dilute the extracted aliquot with a known volume of the pure solvent to prevent any potential precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a calibrated GC-FID or another suitable analytical method to determine the precise concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Replicates: Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

The logical relationship for assessing the solubility of an organic compound can be visualized as a decision tree, guiding the experimental process based on the initial observations.

Caption: Logical steps for solubility assessment.

References

Heptyl Butyrate as an Insect Attractant: A Technical Guide to its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl butyrate, a naturally occurring ester found in fruits like apples and plums, is a potent attractant for several insect species, most notably for yellowjacket wasps of the genus Vespula.[1][2] Its application in pest management strategies, particularly in baiting and trapping systems, has proven effective for monitoring and controlling populations of these often-aggressive insects.[3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound as an insect attractant. It details the electrophysiological and behavioral responses elicited by this semiochemical, outlines established experimental protocols for its study, and presents the current, albeit incomplete, picture of the underlying molecular and cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, neuroethology, and pest management, as well as for professionals involved in the development of novel insect control technologies.

Introduction

This compound (CH₃(CH₂)₆COO(CH₂)₃CH₃) is a volatile organic compound that plays a significant role in the chemical ecology of various insects.[1] Its fruity odor serves as a powerful kairomone, signaling the presence of a potential food source.[3] The specificity of this compound for certain pest species, such as the western yellowjacket (Vespula pensylvanica), while being less attractive to beneficial insects like honeybees, makes it an ideal candidate for use in integrated pest management (IPM) programs.[1][5] Understanding the precise mechanisms by which insects detect and respond to this compound is crucial for optimizing its use in current applications and for the rational design of new, more effective attractants or repellents.

This guide will delve into the known aspects of this compound's mechanism of action, from the initial interaction with olfactory receptors on the insect's antennae to the resulting behavioral attraction.

The Insect Olfactory System: A General Overview

The process of odor detection in insects is a complex cascade of events initiated at the peripheral olfactory organs, primarily the antennae. These appendages are covered in specialized hair-like structures called sensilla, which house the dendrites of olfactory sensory neurons (OSNs). The general mechanism of odorant detection and signal transduction is as follows:

-

Odorant Entry and Transport: Volatile molecules, such as this compound, enter the sensilla through nanopores in the cuticle. Once inside the sensillum lymph, they are thought to be bound and transported by Odorant-Binding Proteins (OBPs) to the dendritic membrane of the OSNs.[6]

-

Receptor Activation: The odorant molecule then binds to a specific Olfactory Receptor (OR), which is a transmembrane protein located on the dendrite of an OSN. Insect ORs are heteromeric complexes, typically consisting of a highly conserved co-receptor (Orco) and a variable, odorant-specific ORx subunit that determines the receptor's ligand specificity.[7][8]

-

Signal Transduction: The binding of the odorant to the ORx subunit is believed to induce a conformational change in the OR-Orco complex, opening it as a non-selective cation channel. This leads to an influx of positive ions (primarily Na⁺ and Ca²⁺) into the neuron, causing a depolarization of the cell membrane.[8] In some cases, a metabotropic pathway involving G-proteins and second messengers like cAMP may also be activated, which can modulate the sensitivity of the neuron.[4]

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of action potentials (nerve impulses) that travel along the axon of the OSN.

-

Central Processing: The axons of the OSNs project to the antennal lobe in the insect's brain, where they synapse with projection neurons and local interneurons in distinct spherical structures called glomeruli. The pattern of activated glomeruli creates a specific "odor map" that is then further processed in higher brain centers, ultimately leading to a behavioral response, such as attraction towards the odor source.

This compound's Interaction with the Olfactory System

While the complete molecular details of this compound's interaction with the insect olfactory system are not yet fully elucidated, particularly the specific olfactory receptors involved, a combination of electrophysiological and behavioral studies provides significant insights into its mechanism of action.

Electrophysiological Responses

Electroantennography (EAG) is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. Studies on the common wasp, Vespula vulgaris, have demonstrated significant EAG responses to a range of aliphatic butyrates, including this compound.[9][10] This confirms that the antennae of these wasps possess olfactory sensory neurons that are sensitive to this compound.

The peak EAG activity for V. vulgaris was observed for hexyl, heptyl, octyl, and nonyl butyrate, suggesting that the olfactory receptors involved are tuned to butyrates with mid-to-long chain alcohol moieties.[9]

Behavioral Responses

Numerous field studies have quantified the attractive power of this compound for various yellowjacket species. The data consistently show a strong attractive response, although the intensity can vary between species.

Table 1: Quantitative Behavioral Response of Vespula species to this compound

| Species | Attractant(s) | Mean No. Wasps Trapped (± SE) | Location | Reference |

| Vespula pensylvanica | This compound | 171.5 | California, USA | [5] |

| This compound + Citric acid | 272.5 | California, USA | [5] | |

| This compound + Turkey broth | 230.0 | California, USA | [5] | |

| Vespula germanica | This compound (pure) on filter paper (hovering) | 8.8 ± 1.5 | Argentina | [8] |

| This compound (pure) on filter paper (landing) | 0.4 ± 0.2 | Argentina | [8] | |

| This compound treated meat bait (landing) | 7.8 ± 1.7 | Argentina | [8] | |

| Untreated meat bait (landing) | 2.8 ± 0.9 | Argentina | [8] | |

| Vespula vulgaris | This compound | 125.3 ± 29.3 | New Zealand | [10] |

| Octyl butyrate | 118.8 ± 29.4 | New Zealand | [10] | |

| Control (no attractant) | 10.5 ± 2.9 | New Zealand | [10] | |

| Vespula atropilosa | This compound | 27.2 ± 8.1 | Washington, USA | [3] |

| This compound + Acetic acid | 29.5 ± 8.8 | Washington, USA | [3] |

Table 2: Dose-Response Relationship of Vespula pensylvanica to this compound in Traps

| This compound Concentration in Mineral Oil | Mean Percentage of Wasps Captured |

| 0% | 5.8 |

| 12.5% | 10.2 |

| 25% | 13.5 |

| 50% | 18.9 |

| 75% | 22.1 |

| 100% | 25.4 |

| Data derived from Landolt (1998)[3] |

Experimental Protocols

Electroantennography (EAG)

EAG is a fundamental technique for assessing the overall olfactory sensitivity of an insect's antenna to a specific compound.

Methodology:

-

Insect Preparation: An adult wasp is immobilized, and one of its antennae is excised at the base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode makes contact with the distal tip of the antenna, while the reference electrode is connected to the basal end.

-

Signal Amplification: The electrodes are connected to a high-impedance preamplifier, which records the potential difference across the antenna.

-

Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of this compound is then injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Data Recording and Analysis: The resulting depolarization of the antennal olfactory neurons is recorded as a negative voltage deflection, the amplitude of which is proportional to the strength of the olfactory response.

Field Olfactometer Bioassay

This method is used to assess the behavioral response of insects to a volatile chemical in a field setting.

Methodology:

-

Test Arena: A suitable field location with a known population of the target insect species is selected.

-

Odor Source: A filter paper is treated with a specific concentration of this compound dissolved in a solvent (e.g., ethanol). A control filter paper is treated with the solvent alone.

-

Experimental Setup: The treated and control filter papers are placed at a set distance from each other in the test arena.

-

Behavioral Observation: The number of insects exhibiting specific behaviors (e.g., hovering, landing) on or near each filter paper is recorded over a defined period (e.g., 10 minutes).

-

Data Analysis: The data are statistically analyzed to determine if there is a significant preference for the this compound-treated source over the control.

Visualizations

Signaling Pathway

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow

Caption: Experimental workflows for EAG and field olfactometer bioassays.

Future Directions and Unanswered Questions

Despite the significant progress in understanding the role of this compound as an insect attractant, several key questions remain unanswered:

-

Specific Olfactory Receptors: The specific ORs in Vespula and other responsive insect species that bind to this compound have not yet been identified. Antennal transcriptome analysis followed by heterologous expression of candidate ORs and screening with this compound would be a powerful approach to deorphanize these receptors.[11][12][13][14]

-

Odor Coding: It is unclear how the signals from this compound-sensitive OSNs are processed in the antennal lobe and how they contribute to the overall "attraction" signal in the brain. Single sensillum recording (SSR) studies are needed to identify the specific sensilla and OSNs that respond to this compound and to characterize their response properties in detail.[5][15]

-

Synergism and Inhibition: The behavioral response to this compound can be modulated by the presence of other compounds. For example, the addition of acetic acid can enhance its attractiveness to some yellowjacket species, while other compounds may have an inhibitory effect.[3] The neural basis for these synergistic and antagonistic interactions is an important area for future research.

-

Molecular Docking: Once the relevant ORs are identified, molecular docking studies could provide insights into the specific binding interactions between this compound and the receptor protein, which could aid in the design of more potent and selective analogues.[1][6][16][17]

Conclusion

This compound is a valuable tool in the management of pest insect populations, particularly yellowjackets. Its mechanism of action as an attractant is rooted in the fundamental principles of insect olfaction, involving the detection of the molecule by specialized olfactory receptors on the antennae, which triggers a neural signal that is ultimately interpreted by the brain as an attractive cue. While the broader strokes of this mechanism are understood, the specific molecular players and the finer details of the neural processing remain to be fully elucidated. Further research employing a combination of molecular, electrophysiological, and behavioral techniques will be essential to fill these knowledge gaps and to fully exploit the potential of this compound and other semiochemicals in the development of environmentally sound pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Discovery and Development of Chemical Attractants Used to Trap Pestiferous Social Wasps (Hymenoptera: Vespidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csef.usc.edu [csef.usc.edu]

- 6. Arthropod repellent interactions with olfactory receptors and ionotropic receptors analyzed by molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Attraction and antennal response of the common wasp, Vespula vulgaris (L.), to selected synthetic chemicals in New Zealand beech forests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Antennal Transcriptome Analysis of the Chemosensory Gene Families From Trichoptera and Basal Lepidoptera [frontiersin.org]

- 12. Antennal transcriptome analysis of olfactory genes and characterizations of odorant binding proteins in two woodwasps, Sirex noctilio and Sirex nitobei (Hymenoptera: Siricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of the Antennal Transcriptome and Identification of Tissue-specific Expression of Olfactory-related Genes in Micromelalopha troglodyta (Lepidoptera: Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome Analysis and Identification of Chemosensory Genes in Baryscapus dioryctriae (Hymenoptera: Eulophidae) [mdpi.com]

- 15. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijbs.com [ijbs.com]

- 17. Studies on interaction of insect repellent compounds with odorant binding receptor proteins by in silico molecular docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Application of Heptyl Butyrate as a Yellowjacket Attractant

This technical guide provides a comprehensive overview of the discovery, evaluation, and application of this compound as a chemical attractant for various species of yellowjackets (Vespula spp.). The document synthesizes key findings from foundational and contemporary research, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating workflows and relationships through diagrams.

Introduction

Yellowjackets, social wasps of the genera Vespula and Dolichovespula, are significant pests in both urban and rural environments, posing a threat to public health and impacting ecological systems.[1] The development of effective trapping systems is a cornerstone of yellowjacket control, and chemical attractants play a pivotal role in the efficacy of these traps. This compound, a naturally occurring ester found in fruits like apples and plums, has emerged as a highly effective lure for several pestiferous yellowjacket species.[2][3] This guide delves into the scientific journey of its discovery and the technical details of its application.

The Serendipitous Discovery of this compound's Attractiveness

The discovery of this compound as a yellowjacket attractant was an outcome of serendipity. In the late 1960s, a team of researchers at the United States Department of Agriculture (USDA), including entomologist Harry G. Davis and chemist Martin Beroza, were investigating chemical attractants for the little housefly (Fannia canicularis).[2] During these screenings, they observed that this compound exhibited a notable attractiveness to yellowjackets.[2]

Subsequent research by Davis and his colleagues in the late 1960s and early 1970s confirmed the potent attraction of this compound, particularly to the western yellowjacket, Vespula pensylvanica.[1][4][5] These initial studies laid the groundwork for its eventual commercialization as a key component in yellowjacket traps.[6] Further research in subsequent decades, notably by Peter Landolt, expanded on the understanding of species-specific responses and the potential for combination lures.[1][2]

Quantitative Analysis of Attractiveness

Field trials have been instrumental in quantifying the effectiveness of this compound as a yellowjacket attractant. The data consistently demonstrates its potent luring capability, especially for certain Vespula species.

Species-Specific Attraction

Research has shown that the response to this compound varies significantly among different yellowjacket species. Vespula pensylvanica and Vespula atropilosa are strongly attracted, while other species, such as Vespula germanica, show little to no attraction.[1][6][7][8]

Table 1: Yellowjacket Species Response to this compound

| Species | Attractiveness Level | References |

| Vespula pensylvanica | High | [1][6][8] |

| Vespula atropilosa | High | [1][6][8] |

| Vespula acadica | Moderate | [6][9] |

| Vespula consobrina | Moderate | [6][9] |

| Vespula vidua | Moderate | [9] |

| Vespula squamosa | Moderate | [9] |

| Vespula germanica | Low to None | [1][6][7][9] |

| Vespula vulgaris | Low to None | [7][9] |

| Vespula maculifrons | Low to None | [7] |

Dose-Response Relationship

The concentration and release rate of this compound from a trap can influence its effectiveness. Studies have indicated a positive correlation between the dose of this compound and the number of yellowjackets captured, up to an optimal release rate.

Table 2: Dose-Response of Vespula species to this compound

| Species | Dose/Release Rate | Observation | Reference |

| Vespula pensylvanica | Increased release up to 2.3 mg/hour | Increased capture rates | [6] |

| Vespula atropilosa | Increased release up to 2.3 mg/hour | Increased capture rates | [6] |

| Vespula germanica | Increased release up to 1.4 mg/hour | Increased capture rates (though overall attraction is low) | [6] |

Efficacy of this compound in Combination with Other Attractants

The attractiveness of this compound can be significantly enhanced when used in conjunction with other chemical lures, such as acetic acid or protein-based baits.

Table 3: Enhanced Attraction with Combination Baits

| Combination | Target Species | % Increase in Attraction (compared to this compound alone) | Reference |

| This compound + Citric Acid | Vespula pensylvanica | 59% | [10] |

| This compound + Turkey Broth | Vespula pensylvanica | 34% | [10] |

| This compound + Acetic Acid | Vespula pensylvanica | Enhanced capture (quantitative % not specified) | [1] |

| This compound + Acetic Acid | Vespula germanica | Acetic acid enhances other attractants, but not this compound for this species | [1] |

Conversely, some combinations can have an antagonistic effect. For instance, combining this compound with butyric acid or isobutanol resulted in a significant decrease in attraction for V. pensylvanica.[10]

Experimental Protocols

The evaluation of yellowjacket attractants relies on standardized field trapping experiments. The following outlines a typical protocol synthesized from various studies.

Trap Design and Deployment

-

Trap Type: Commercially available traps such as the Yellowjacket Trappit Dome trap are commonly used.[1] These traps are typically designed to allow one-way entry and contain a drowning solution.

-

Lure Application: The chemical attractant is dispensed in a controlled manner. Common methods include:

-

Drowning Solution: A solution of water, often with a surfactant like sodium lauryl sulfate and sometimes containing acetic acid, is used to drown and retain the trapped yellowjackets.[4][9]

-